![molecular formula C13H15Cl2NO5S B2581634 2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid CAS No. 727674-93-3](/img/structure/B2581634.png)
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H15NO5SCl2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H15NO5SCl2 .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid, through its structural analogs and related chemical entities, plays a role in the study of antioxidant capacity assays. The ABTS/PP decolorization assay is one example where the understanding of antioxidant capacities, specifically through radical cation-based assays, has been enriched. This insight is crucial for evaluating the antioxidant potential of various compounds, including those with structures resembling this compound. Comparative analyses reveal distinct reaction pathways for antioxidants, highlighting the specificity and relevance of oxidation products and the need for further elucidation in this field (Ilyasov et al., 2020).
Environmental Toxicology and Remediation
Research into 2,4-D herbicide toxicity, including compounds structurally related to this compound, has significantly advanced our understanding of the environmental impact and remediation strategies for such chemicals. A scientometric review highlighted the global trends in 2,4-D toxicology, emphasizing the importance of molecular biology and pesticide degradation studies in mitigating the environmental footprint of these compounds (Zuanazzi et al., 2020).
Analytical Methods in Antioxidant Activity Determination
The exploration of analytical methods for determining antioxidant activity sheds light on the significance of compounds related to this compound in various fields, from food engineering to pharmacy. This research outlines critical tests used in antioxidant analysis, providing a foundation for assessing the antioxidant capacity of complex samples and potentially guiding the application of this compound derivatives in this domain (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants, including those structurally similar to this compound, is a promising area of environmental remediation. This approach enhances the efficiency of recalcitrant compound degradation, offering insight into the potential application of this compound and its derivatives in wastewater treatment strategies (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2,4-dichloro-5-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-7-5-16(6-8(2)21-7)22(19,20)12-3-9(13(17)18)10(14)4-11(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWUZAKCHMZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

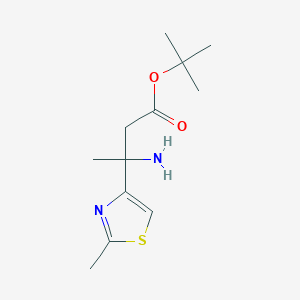
![1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2581552.png)
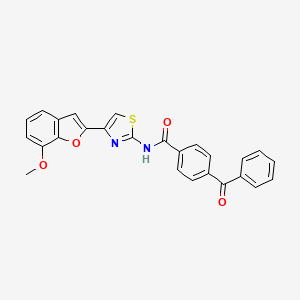
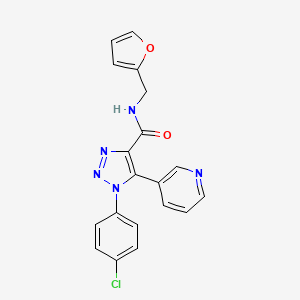
![[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B2581555.png)

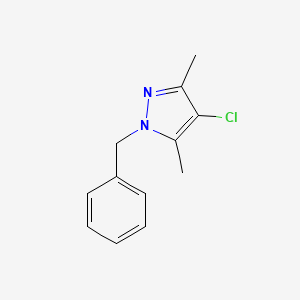
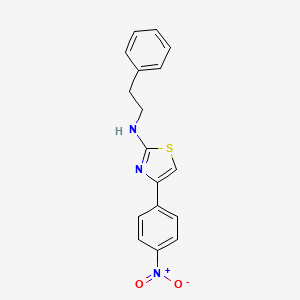
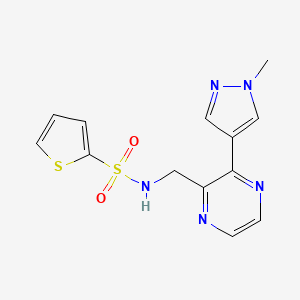
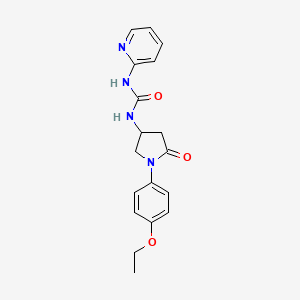

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2581567.png)

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)